Synthetic Yield: A Quantified Route to a Key Voriconazole Intermediate Using 2,4-Difluorobenzoylacetonitrile
The synthesis of 3-(2,4-difluorophenyl)-3-oxopropanenitrile (2,4-difluorobenzoylacetonitrile) from 2-bromo-1-(2,4-difluorophenyl)ethanone and sodium cyanide is reported with an isolated yield of 72% under optimized conditions . This yield provides a clear and quantifiable benchmark for the specific preparation of this difluoro-substituted intermediate, a critical step in the synthesis of compounds such as the antifungal drug voriconazole. In contrast, the synthetic yields for its non-fluorinated (benzoylacetonitrile) or mono-fluorinated analogs under comparable or alternative conditions are not well-documented or are reported as part of different synthetic sequences, making direct yield comparisons challenging but highlighting the unique process data available for this difluoro derivative .
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 72% |
| Comparator Or Baseline | Benzoylacetonitrile (non-fluorinated); 4-Fluorobenzoylacetonitrile (mono-fluorinated) |
| Quantified Difference | Yield data for specific difluoro derivative is available; comparable yield data for mono-fluoro or non-fluorinated analogs in this specific synthetic step are not reported or are significantly lower based on general class reactivity. |
| Conditions | Reaction of 2-bromo-1-(2,4-difluorophenyl)ethanone with sodium cyanide in ethanol/water at 5°C for 1 hour. |
Why This Matters
The documented yield of 72% provides a key process benchmark for medicinal chemists optimizing the synthesis of voriconazole and related antifungal agents, directly impacting cost of goods and manufacturing feasibility.
